molecular formula C16H20ClN3O2 B2489959 6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide CAS No. 1436092-43-1

6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide

Cat. No. B2489959
CAS RN: 1436092-43-1
M. Wt: 321.81
InChI Key: MUQPWTCBQIFYAH-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals that have been synthesized for various scientific studies, particularly in the realm of organic chemistry and medicinal chemistry. While the specific compound “6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide” was not directly found in the literature, related compounds have been synthesized and studied for their chemical reactions, molecular structures, and potential biological activities. The synthesis and properties of similar compounds provide insights into the methodologies that could be applied to this specific chemical.

Synthesis Analysis

The synthesis of related pyridine carboxamide compounds typically involves multi-step chemical reactions, including nucleophilic substitution reactions, ester hydrolysis, and amidation processes. For example, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from methyl amine, n-butylamine, isopropylamine, and 4-chloropyridine-2-carboxylic acid methyl ester through chlorination and esterification followed by vacuum distillation (Pan Qing-cai).

Molecular Structure Analysis

The molecular structure of pyridine carboxamide derivatives is confirmed through spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS. The crystal structure and conformational analyses of these compounds can be studied using X-ray diffraction and compared with density functional theory (DFT) calculations to reveal physicochemical properties (Yu-Mei Qin et al.).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including intramolecular Diels–Alder reactions, cyclizations, and nucleophilic substitutions, leading to the formation of complex polycyclic structures or derivatives with potential biological activities. For instance, pyrrolidin-5-one-2-carboxamides can be synthesized through a regioselective cyclization of N-substituted-2-allenamides (Azadeh Shahriari et al.).

Scientific Research Applications

Novel Synthesis Methods and Derivatives Creation

A foundational aspect of research on compounds like 6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide involves novel synthesis methods. For instance, the synthesis of new polyamides based on pyridine derivatives showcases innovative approaches to creating materials with potential applications in various fields, including materials science and pharmaceuticals (Faghihi & Mozaffari, 2008).

Antimicrobial and Anticancer Properties

Compounds structurally related to the query compound have been explored for their antimicrobial and anticancer properties. For example, new Schiff bases derived from pyridine-carboxamide have shown significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Al-Omar & Amr, 2010). Additionally, mixed-ligand mono and binuclear copper(II) complexes, along with their amide ligands, have exhibited cytotoxic effects, indicating their utility in cancer research (Abdolmaleki et al., 2016).

Molecular Docking and Biological Activities

Molecular docking studies have been conducted on related compounds to ascertain their biological activities, including antibacterial, anti-inflammatory, and antioxidant activities. This research demonstrates the versatility of pyridine-carboxamide derivatives in contributing to various biological investigations and potential therapeutic applications (Sribalan et al., 2016).

properties

IUPAC Name

6-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c17-13-6-5-12(10-18-13)14(21)20-16(7-1-2-8-16)15(22)19-9-11-3-4-11/h5-6,10-11H,1-4,7-9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQPWTCBQIFYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)NCC2CC2)NC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide

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